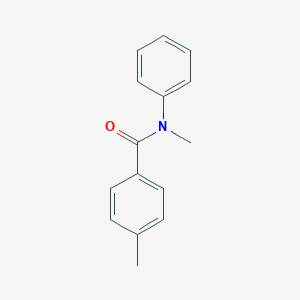

N,4-dimethyl-N-phenylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N,4-dimethyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H15NO/c1-12-8-10-13(11-9-12)15(17)16(2)14-6-4-3-5-7-14/h3-11H,1-2H3 |

InChI Key |

JMKWPRLEPOROQJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations for N,4 Dimethyl N Phenylbenzamide and Its Analogues

Amide Bond Formation Strategies

The creation of the central amide bond in N,4-dimethyl-N-phenylbenzamide is a critical step in its synthesis. Several reliable methods are employed, each with its own advantages and specific applications.

Classical and Modified Schotten-Baumann Reaction Protocols

The Schotten-Baumann reaction represents a foundational method for the synthesis of amides from amines and acid chlorides. wikipedia.orgtestbook.com This reaction is typically performed in a two-phase system consisting of an organic solvent and water. wikipedia.org An aqueous base, commonly sodium hydroxide, neutralizes the hydrochloric acid generated during the reaction, which prevents the protonation of the amine and shifts the equilibrium towards amide formation. byjus.com Pyridine can also be used as a base and has been observed to enhance the acylating power of acyl chlorides. byjus.com

This method is widely applicable in organic synthesis. wikipedia.org For instance, the reaction of benzoyl chloride with an amine in the presence of a base is a classic example. doubtnut.com A general representation of this reaction involves the nucleophilic attack of the amine on the acyl chloride, leading to a tetrahedral intermediate that then collapses to form the amide. byjus.comiitk.ac.in In the context of this compound synthesis, this would involve the reaction of 4-methylbenzoyl chloride with N-methylaniline. While effective, this procedure can sometimes result in darkly colored products contaminated with anhydride (B1165640) by-products. researchgate.netresearchgate.net

Acid-Amine Coupling Techniques Utilizing Coupling Reagents

Modern synthetic chemistry often relies on coupling reagents to facilitate amide bond formation directly from carboxylic acids and amines, avoiding the need to prepare acyl chlorides. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of such reagents are available, each with specific characteristics and applications.

Commonly used coupling reagents include carbodiimides such as N,N′-Diisopropylcarbodiimide (DIC) and 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride (EDC) . mdpi.comuniversite-paris-saclay.frresearchgate.net These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.net However, this intermediate can rearrange to an unreactive N-acylurea, reducing the yield. researchgate.net To prevent this and minimize racemization in chiral substrates, additives like N-Hydroxybenzotriazole (HOBt) are often used. mdpi.compeptide.com HOBt traps the O-acylisourea to form an active ester, which then reacts cleanly with the amine to form the desired amide. peptide.com The combination of EDC and HOBt is a widely used method for amide bond formation. universite-paris-saclay.fr

Another important additive is 4-(N,N-dimethylamino)pyridine (DMAP) , which is often used in catalytic amounts to accelerate the coupling reaction, particularly when forming esters. peptide.combiorxiv.org However, its basicity can sometimes lead to undesirable side reactions like racemization. peptide.com Other classes of coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) . universite-paris-saclay.frpeptide.com These reagents are also highly efficient for peptide synthesis and other amide bond formations. peptide.com For instance, a series of N-phenylbenzamide analogues were synthesized using EDC with an appropriate aniline (B41778) or aminopyridine and DMAP in anhydrous dichloromethane (B109758). biorxiv.org

Table 1: Common Coupling Reagents and Additives for Amide Bond Formation

| Reagent/Additive | Abbreviation | Class | Key Features |

|---|---|---|---|

| N,N′-Diisopropylcarbodiimide | DIC | Carbodiimide | Used for amide and ester synthesis. mdpi.compeptide.com |

| 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride | EDC | Carbodiimide | Water-soluble byproducts, useful in aqueous media. universite-paris-saclay.frresearchgate.net |

| N-Hydroxybenzotriazole | HOBt | Additive | Minimizes racemization and side reactions with carbodiimides. mdpi.compeptide.com |

| 4-(N,N-dimethylamino)pyridine | DMAP | Additive/Catalyst | Accelerates coupling reactions. peptide.combiorxiv.org |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Efficient coupling reagent, but produces a carcinogenic byproduct. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium Salt | Highly efficient, with low racemization. peptide.com |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and often more sustainable alternatives for the synthesis and modification of complex molecules like this compound. Palladium- and copper-based catalysts are particularly prominent in this area.

Palladium-Mediated Extrusion–Insertion Reactions and Desulfination Pathways

Palladium-mediated extrusion-insertion (ExIn) reactions represent an innovative approach to forming new bonds. publish.csiro.aupublish.csiro.au These reactions involve the extrusion of a small molecule, such as carbon dioxide or sulfur dioxide, from a precursor to generate a reactive organopalladium intermediate, which then undergoes an insertion reaction with another molecule. publish.csiro.auresearchgate.net For example, gas-phase studies have shown that palladium sulfinate cations can undergo desulfination to generate organopalladium intermediates. publish.csiro.aupublish.csiro.au Specifically, the complex [(phen)Pd(C6H5)]+ has been shown to react with phenyl isocyanate via insertion to form a coordinated amidate anion, a key step in the formation of an N-phenylbenzamide structure. publish.csiro.aupublish.csiro.au

However, translating these gas-phase reactions to solution-phase synthesis has been challenging. Attempts to synthesize N-phenylbenzamide by heating a mixture of benzenesulfinic acid, phenylisocyanate, and a palladium catalyst in solution were unsuccessful, instead leading to the formation of biphenyl (B1667301). publish.csiro.aupublish.csiro.au Density functional theory (DFT) calculations revealed that the energy barrier for the insertion step is higher than that for competing reactions that lead to biphenyl. publish.csiro.au

Palladium-Catalyzed C–H Functionalization for Structural Elaboration

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the direct modification of organic molecules, offering an atom-economical approach to building molecular complexity. jst.go.jpnih.gov This strategy allows for the selective conversion of a C–H bond into a new C-C or C-heteroatom bond. In the context of this compound and its analogues, this can be used to introduce further substituents onto the aromatic rings.

The amide group itself can act as a directing group, guiding the palladium catalyst to a specific C–H bond, typically in the ortho position. nih.gov However, achieving selectivity at more distant positions can be challenging. nih.gov For example, the palladium-catalyzed arylation of N-phenyl isonicotinamide (B137802) has been reported, demonstrating that C-H functionalization can be applied to amide-containing heterocyclic systems. nih.gov The development of new ligands and reaction conditions continues to expand the scope of these transformations, including the functionalization of benzylic C(sp³)–H bonds. jst.go.jp

Ullmann Cross-Coupling Reactions for Heterocyclic Scaffold Formation

The Ullmann reaction, a copper-catalyzed cross-coupling, is a classic method for forming C-N and C-O bonds, among others. wikipedia.orgorganic-chemistry.orgwiley.com Traditionally, these reactions require high temperatures and stoichiometric amounts of copper, but modern protocols often use catalytic amounts of copper with various ligands. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed coupling of an aryl halide with an amine to form a C-N bond. wikipedia.org

This methodology can be applied to the synthesis of complex heterocyclic structures derived from N-phenylbenzamide precursors. For instance, 2-amino-quinazolin-4(3H)-ones have been synthesized from 2-bromo-N-phenylbenzamide and cyanamide (B42294) using an Ullmann cross-coupling reaction. acs.org This reaction proceeds under relatively mild, ligand-free conditions using copper iodide as the catalyst and potassium tert-butoxide as the base. acs.org This approach highlights the utility of Ullmann couplings in building more complex scaffolds from simpler benzamide (B126) starting materials. Furthermore, the arylation of amides can be chemoselective, with certain ligands favoring the arylation of primary aliphatic amides over phenols, for example. acs.org

Table 2: Transition Metal-Catalyzed Reactions for Benzamide Synthesis and Functionalization

| Reaction Type | Metal Catalyst | Key Transformation | Example Application |

|---|---|---|---|

| Extrusion-Insertion | Palladium | Formation of an amide bond via desulfination and insertion. | Gas-phase synthesis of a coordinated amidate anion. publish.csiro.aupublish.csiro.au |

| C-H Functionalization | Palladium | Direct introduction of new functional groups onto the aromatic rings. | Arylation of N-phenyl isonicotinamide. nih.gov |

| Ullmann Cross-Coupling | Copper | Formation of C-N bonds to build heterocyclic systems. | Synthesis of 2-amino-quinazolin-4(3H)-ones from 2-bromo-N-phenylbenzamide. acs.org |

Green Chemistry and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies in the chemical industry, aiming to reduce environmental impact and enhance safety. This has led to significant research into sustainable approaches for the synthesis of N-arylbenzamides, including this compound and its analogues. Key areas of focus include the use of environmentally friendly solvents and the application of heterogeneous catalysts to facilitate cleaner and more efficient reactions.

The selection of a solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of N-phenylbenzamides often utilize hazardous dipolar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane. researchgate.net Recognizing their environmental and health risks, research has focused on identifying safer alternatives.

A range of greener solvents have been evaluated for amidation reactions. researchgate.net Protic solvents like ethanol (B145695) and methanol (B129727) have demonstrated higher yields (around 80%) in certain multicomponent reactions for synthesizing N-phenylbenzamide derivatives compared to DMF and DMSO (70% yield). nih.gov Other promising green solvents that are biodegradable, non-toxic, and have low volatility include water, glycerol, and polyethylene (B3416737) glycol. asianpubs.org Glycerol, a byproduct of the biodiesel industry, is particularly attractive due to its high boiling point (290 °C), which can accelerate reactions that are slow in lower-boiling solvents. asianpubs.org The evaluation of such benign solvent systems is crucial for developing more sustainable synthetic protocols for N-phenylbenzamide production. researchgate.netkahedu.edu.in

A study systematically evaluated safe mixed solvents to replace hazardous ones in N-phenylbenzamide synthesis, highlighting the industry's move towards greener process chemistry. researchgate.net The goal is to develop methods that are not only effective but also align with sustainability criteria, making the synthesis of amide-containing drugs safer and more environmentally responsible. researchgate.net

Heterogeneous catalysts offer significant advantages in green chemistry, including ease of separation from the reaction mixture, potential for recycling and reuse, and a reduction in waste streams. core.ac.uk For the synthesis of amides, silica-catalyzed amidation represents a prominent green approach. whiterose.ac.uk

The direct amidation of carboxylic acids and amines using silica (B1680970) gel as a catalyst is an effective method that avoids the need for coupling reagents, which often generate significant waste. researchgate.net The mechanism involves the surface of amorphous silica, where specific, weakly interacting silanol (B1196071) (SiOH) group pairs act as key catalytic sites. researchgate.netacs.org These sites can simultaneously host and orient the ionic and canonical pairs of the reactants, facilitating the dehydration step necessary for amide bond formation. researchgate.netacs.org

Research has shown that activated silica, such as K60 silica, can effectively catalyze direct amide bond formation under reflux conditions in solvents like toluene. whiterose.ac.ukrsc.org This methodology has been successfully applied to synthesize various amides, although limitations exist for particularly bulky or polar substrates. whiterose.ac.uk Beyond silica, other heterogeneous catalysts have been explored for amide synthesis. These include copper nanoparticles supported on zeolites, which catalyze amidation under mild conditions, and gold-based heterogeneous catalysts. core.ac.ukrsc.org

Table 1: Comparison of Catalytic Systems in Amide Synthesis

| Catalyst System | Reactants | Key Features | Reference |

| Activated K60 Silica | Carboxylic Acid + Amine | Direct amidation, no coupling reagents, reusable catalyst. | whiterose.ac.ukrsc.org |

| Amorphous Silica | Carboxylic Acid + Amine | Catalysis by surface silanol pairs under dry conditions. | researchgate.netacs.org |

| Copper on Zeolite Y | Tertiary Amine + Anhydride | Heterogeneous, recyclable, mild conditions. | core.ac.uk |

| Gold on Hydrotalcite (Au/HT) | Alcohol + Amine | Selective synthesis of amides in water. | rsc.org |

Selective Derivatization and Functionalization Strategies

The functionalization of the this compound scaffold is essential for modulating its properties and exploring its potential in various applications. Selective derivatization strategies allow for the precise introduction of functional groups at specific positions on the molecule's aromatic rings.

Direct C-H bond activation and functionalization is a powerful and atom-economical strategy for modifying complex molecules. For N-alkyl-benzanilides, which are close structural analogues of this compound, regioselective C(sp²)-H hydroxylation has been achieved using transition metal catalysts. nih.govrsc.org This method allows for the synthesis of ortho-hydroxylated benzanilides, which are important structural motifs in bioactive molecules. researchgate.net

The regioselectivity of the hydroxylation can be controlled by the choice of catalyst. rsc.orgnih.gov

Ruthenium(II) Catalysis: When a catalyst such as [RuCl₂(p-cymene)]₂ is used, hydroxylation occurs selectively at the ortho-position of the benzoyl ring (the ring derived from benzoic acid). nih.govrsc.org This selectivity is primarily driven by steric factors. nih.gov

Palladium(II) Catalysis: In contrast, using a palladium catalyst like Pd(OAc)₂ directs the hydroxylation to the ortho-position of the aniline-derived phenyl ring. nih.govrsc.org In this case, electronic effects are the dominant factor controlling the regioselectivity. nih.gov

This dual-catalyst system provides a versatile route to two distinct classes of hydroxylated regio-isomers from a common N-alkyl-benzanilide precursor. nih.gov The reactions demonstrate good tolerance for various functional groups and generally produce high yields. researchgate.netscribd.com A model study initiating this investigation used N-methyl-benzanilide, highlighting the direct applicability of this methodology to analogues of this compound. rsc.org

Table 2: Catalyst-Controlled Regioselective Hydroxylation of N-Alkyl-Benzanilides

| Catalyst | Position of Hydroxylation | Controlling Factor | Reference |

| Ru(II) complexes | Ortho-position of the benzoyl ring | Steric | nih.govnih.gov |

| Pd(II) complexes | Ortho-position of the aniline ring | Electronic | nih.govnih.gov |

The introduction of specific functional groups, such as trifluoromethyl (-CF₃) and dimethylamino (-N(CH₃)₂), can significantly alter the electronic, steric, and pharmacokinetic properties of the parent molecule.

Trifluoromethyl Group: The -CF₃ group is a valuable substituent in medicinal and agricultural chemistry due to its ability to enhance metabolic stability and lipophilicity. The synthesis of trifluoromethyl-containing analogues of this compound typically involves standard amidation coupling reactions. A common route is the reaction of a trifluoromethyl-substituted benzoic acid or benzoyl chloride with the appropriate aniline derivative. nih.gov For instance, N-phenyl-4-(trifluoromethyl)benzamide can be synthesized by reacting 4-(trifluoromethyl)benzoic acid with aniline using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Similarly, a library of trifluoromethyl-substituted N-methyl-N-phenylbenzamides was created by first synthesizing the corresponding N-phenylbenzamides and then performing N-methylation using sodium hydride and methyl iodide. rsc.org

Dimethylamino Group: The dimethylamino group is a key functional group that can increase solubility and introduce basicity into a molecule. vulcanchem.com The synthesis of analogues bearing this group can be achieved by using starting materials that already contain the dimethylamino moiety. For example, 4-(dimethylamino)-N-phenylbenzamide can be prepared from 4-(dimethylamino)benzoic acid and aniline. nih.govmdpi.com Alternatively, 3-(dimethylamino)-N-pentylbenzamide is synthesized by coupling 3-(dimethylamino)benzoic acid with pentylamine. vulcanchem.com These established synthetic routes provide a clear pathway for incorporating a dimethylamino group onto either the benzoyl or the N-phenyl ring of the core this compound structure.

Advanced Computational Chemistry and Theoretical Investigations of N,4 Dimethyl N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular properties of N,4-dimethyl-N-phenylbenzamide, revealing details about its electronic behavior and reactivity. These computational methods are essential for understanding the molecule at a subatomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. scispace.com For molecules in the benzamide (B126) class, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net Studies on related N-phenylbenzamide structures have utilized DFT to understand C-H activation and reaction mechanisms, demonstrating the method's utility in predicting reactivity. researchgate.netpublish.csiro.au These calculations provide a detailed map of the electron distribution, highlighting areas of high and low electron density which are crucial for understanding intermolecular interactions and chemical reactivity.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. physchemres.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net

In computational studies of related amide derivatives, DFT calculations are routinely used to determine the energies of these orbitals. physchemres.orgacs.org For instance, analysis of similar aromatic amides reveals that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack. malayajournal.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have more significant nonlinear optical properties. ajchem-a.com

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Amide Structures Data based on calculations for related benzamide and aromatic amide compounds.

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. malayajournal.org |

| ELUMO | -1.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. malayajournal.org |

| Energy Gap (ΔE) | 3.5 to 4.5 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. malayajournal.orgacs.org |

Other key parameters can be derived from the HOMO and LUMO energies using Koopman's theorem. acs.org Electronegativity (χ) describes the ability of a molecule to attract electrons. acs.org Chemical hardness (η) is a measure of resistance to change in electron distribution, with "hard" molecules having a large HOMO-LUMO gap. rsc.org Conversely, chemical softness (S) is the reciprocal of hardness and indicates higher reactivity. rsc.orgekb.eg These parameters are crucial for predicting how this compound will interact with other molecules and its environment. acs.org

Table 2: Calculated Quantum Chemical Properties for Aromatic Amide Structures Values are representative examples from theoretical studies on related compounds.

| Parameter | Formula | Representative Value | Definition |

|---|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.5 - 4.0 eV | The power of a molecule to attract electrons. acs.org |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 1.7 - 2.3 eV | Resistance to deformation of the electron cloud. rsc.org |

| Chemical Softness (S) | S = 1/(2η) | 0.22 - 0.29 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. ekb.eg |

| Dipole Moment (μ) | - | 2.0 - 4.0 Debye | A measure of the molecule's overall polarity. ajchem-a.com |

Molecular Modeling and Simulation

Beyond static quantum calculations, dynamic simulations and modeling provide insights into the conformational flexibility and potential biological activity of this compound.

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. nih.gov By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water or DMSO), researchers can identify the most stable, low-energy conformations and the pathways for transitioning between them. chemrxiv.org This analysis is critical because the three-dimensional shape of a molecule often dictates its function and how it interacts with biological targets. nih.govresearchgate.net Studies on similar molecules show that solvent can significantly influence conformational preferences, with molecules adopting more compact structures in water and more extended ones in organic solvents like DMSO. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to correlate the chemical structure of compounds with their biological activity using statistical methods. longdom.orgtaylorfrancis.com In drug discovery, QSAR models are developed for a series of related compounds to predict the activity of new, unsynthesized molecules. igi-global.com The process involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and building a mathematical equation that relates these descriptors to a measured biological endpoint. taylorfrancis.com

For classes of compounds like benzamide derivatives, QSAR studies have been successfully used to develop models for predicting activities such as enzyme inhibition. igi-global.com A typical QSAR model is built using a "training set" of molecules with known activities and then validated using a "test set" to ensure its predictive power. mdpi.com The development of a robust QSAR model that includes this compound could accelerate the discovery of new lead compounds by allowing for virtual screening and optimization of molecular structures for enhanced biological activity. researchgate.netlongdom.org

Molecular Docking Studies of Intermolecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. For N-phenylbenzamide derivatives, these studies are crucial for fields like drug discovery, where they help in understanding potential interactions with biological targets. nih.govmdpi.com While specific molecular docking studies focusing solely on this compound are not extensively detailed in available literature, the methodology is well-established for its analogs. nih.govresearchgate.net

Computational studies on related N-phenylbenzamide derivatives have been used to probe their binding affinity with various enzymes, such as protein kinases. nih.govmdpi.com For instance, research on imidazole-based N-phenylbenzamides showed that active derivatives had a high affinity for the ABL1 kinase protein, forming stable complexes. nih.gov Such studies typically involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Receptor Site Identification: A target protein's binding site (active site) is identified.

Docking Simulation: Software like AutoDock Vina is used to place the ligand into the binding site in multiple possible conformations and orientations.

Scoring and Analysis: The resulting poses are "scored" based on calculated binding affinities (e.g., in kcal/mol), which estimate the strength of the interaction. The interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues of the receptor, are then analyzed. researchgate.net

In studies of similar molecules, docking has successfully predicted binding modes, with the benzamide carbonyl group often forming key hydrogen bonds within the kinase hinge regions. These computational approaches provide a valuable framework for predicting the intermolecular recognition patterns of this compound with potential biological targets.

Investigation of Intermolecular Interactions in Crystalline States

The substitution of a methyl group on the amide nitrogen in this compound prevents the formation of strong, classical N–H⋯O hydrogen bonds that often dominate the crystal structures of primary and secondary amides. rsc.org Consequently, the crystal packing is governed by a cooperative network of weaker non-covalent interactions. rsc.orgresearchgate.net

Analysis of Weak Hydrogen Bonds (C–H⋯O, C–H⋯π)

In the absence of strong hydrogen bond donors, weak hydrogen bonds become critical in dictating the supramolecular architecture. rsc.orgrsc.org Analysis of crystalline N-methyl-N-phenylbenzamide derivatives reveals the prevalence of several types of these interactions. rsc.org

C–H⋯O Interactions: These are among the most significant weak interactions stabilizing the crystal lattice. rsc.org They involve hydrogen atoms from the aromatic rings or the methyl groups acting as donors to the carbonyl oxygen atom (acceptor). Studies on closely related structures show these bonds can be short and directional, contributing substantially to stabilization. researchgate.net For example, a short and highly directional C(sp²)–H⋯O hydrogen bond in a related N-methyl-N-phenylbenzamide was observed with a length of 2.33 Å and an angle of 173°. researchgate.net

C–H⋯π Interactions: In these interactions, a C–H bond points towards the electron-rich face of a phenyl ring. These interactions, along with π-stacking, are important for organizing molecules in the solid state. rsc.orgresearchgate.net

The table below summarizes typical geometries for weak hydrogen bonds observed in related benzamide crystal structures.

| Interaction Type | Donor | Acceptor | Typical Distance (D⋯A) | Typical Angle (D–H⋯A) |

| C–H⋯O | Aromatic C–H | Carbonyl Oxygen | 2.26 - 2.96 Å researchgate.net | > 150° researchgate.net |

| C–H⋯π | Methyl/Aromatic C–H | Phenyl Ring (Centroid) | ~2.98 Å conicet.gov.ar | ~140° conicet.gov.ar |

π⋯π Stacking and Other Non-Covalent Interactions

The two phenyl rings within the this compound structure facilitate π⋯π stacking interactions, which are crucial for crystal packing. rsc.org These interactions can occur in various geometries, such as parallel-displaced or edge-to-face arrangements. frontiersin.org The electrostatic potential across the N-phenylbenzamide framework, which features alternating negative and positive regions, can influence the nature and variability of these π⋯π interactions. researchgate.net In a related structure, a weak slipped π–π interaction was characterized by a centroid-to-centroid distance of 3.819 Å. iucr.org

Interaction Energy Calculations (e.g., PIXEL Method)

To quantify the contributions of the various weak interactions to the stability of the crystal lattice, computational methods like PIXEL are employed. rsc.org The PIXEL method calculates lattice energies by partitioning the total interaction energy for a molecular pair into its fundamental physical components: coulombic (electrostatic), polarization, dispersion, and repulsion. rsc.orgacs.org

This analysis has been performed on N-methyl-N-phenylbenzamide derivatives, providing quantitative insight into the nature of the forces at play. rsc.org The electrostatic component (coulombic + polarization) is significant for more directional interactions like C–H⋯O bonds, while dispersion forces are dominant in π⋯π stacking. rsc.orgresearchgate.net

The following table presents example interaction energies for different motifs found in a trifluoromethyl-substituted N-methyl-N-phenylbenzamide, illustrating the quantitative data obtained from PIXEL calculations. rsc.orgresearchgate.net

| Interaction Motif | Total Energy (kJ/mol) | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) |

| π⋯π stacking | -28.3 | -6.8 | -2.1 | -35.2 | 15.8 |

| C(sp²)–H⋯O | -20.3 | -6.4 | -2.1 | -18.9 | 7.1 |

| C(sp²)–H⋯F | -9.2 | -3.1 | -1.1 | -9.6 | 4.6 |

Data derived from a related N-methyl-N-phenylbenzamide derivative and serves as an illustrative example. researchgate.net

These calculations confirm that the crystal packing results from a delicate balance of multiple weak interactions, with C–H⋯O bonds often having a substantial electrostatic character. rsc.org

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction at a quantum mechanical level, it is possible to map out the entire energy landscape of a proposed pathway.

Energetic Profiling of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a common method used to study reaction mechanisms for the formation of N-phenylbenzamides. publish.csiro.auresearchgate.net A typical synthesis might involve the reaction of 4-methylbenzoyl chloride with N-methylaniline. Theoretical investigation of this pathway would involve calculating the Gibbs free energy (ΔG) for all reactants, intermediates, transition states, and products.

The key steps in such a computational study include:

Reactant and Product Optimization: The ground-state geometries and energies of the reactants (4-methylbenzoyl chloride, N-methylaniline) and the final product (this compound) are calculated.

Transition State (TS) Searching: The structure and energy of the transition state for the key bond-forming step are located. The TS represents the maximum energy point along the reaction coordinate.

Frequency Analysis: This is performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: The calculated energies are plotted to create a reaction energy profile, which shows the energy barriers (activation energies) that must be overcome for the reaction to proceed.

Studies on related C–H activation and palladium-mediated reactions of N-phenylbenzamides have used DFT to compare the energy barriers of competing pathways and to understand the influence of catalysts and substituents on reaction feasibility. publish.csiro.aursc.org For example, DFT calculations revealed that the energy barrier for a key insertion step in a proposed palladium-catalyzed synthesis was higher than that of a competing side reaction, explaining the observed product distribution. publish.csiro.au This type of energetic profiling is essential for optimizing reaction conditions and understanding the fundamental steps of amide bond formation.

Gas-Phase and Solution-Phase Mechanistic Insights

Theoretical studies on related benzamide derivatives offer insights into the mechanistic behavior of this compound in different phases. The reactivity and conformational dynamics of amides can be significantly influenced by their environment.

In the solution phase , the scenario is more complex due to interactions with solvent molecules. The solubility and the reaction kinetics can be markedly different from the gas phase. rsc.org DFT calculations in a solvent continuum model for reactions involving N-phenylbenzamide derivatives have shown that the energy barriers for certain reaction pathways can be significantly altered by the solvent environment. publish.csiro.au For this compound, the two methyl groups would increase its nonpolar character, affecting its solubility and the solvation of any charged intermediates or transition states.

A comparative analysis of the energetic landscape in both phases is crucial for understanding reaction mechanisms. The table below outlines the hypothetical energetic differences for key mechanistic steps, based on principles observed in related compounds.

| Mechanistic Step | Gas-Phase Energy Barrier (Hypothetical) | Solution-Phase Energy Barrier (Hypothetical, Nonpolar Solvent) | Key Influencing Factors for this compound |

| N-C Bond Rotation | Lower | Higher | Steric hindrance from the N-methyl group; solvent caging effects. |

| Protonation/Deprotonation | Higher | Lower | Stabilization of ionic species by solvent molecules. |

| Complexation with Metal Ions | Varies | Varies | Solvent competition for coordination sites; altered electronic properties due to methyl groups. |

Nonequilibrium Green's Function Method (NEGF-DFT) for Molecular Rectification Studies

The field of molecular electronics investigates the use of single molecules as electronic components. One such application is a molecular rectifier, a molecule that allows current to flow more easily in one direction than the other. The combination of Nonequilibrium Green's Function (NEGF) formalism with Density Functional Theory (DFT) is a powerful computational tool to predict the electron transport properties of single-molecule junctions. researchgate.netresearchgate.net

While direct NEGF-DFT studies on this compound are not prominent in the literature, extensive research on the N-phenylbenzamide (NPBA) framework has identified it as a promising candidate for molecular rectification. rsc.orgnih.govosti.gov These studies have established clear structure-function relationships that allow for a theoretical prediction of the behavior of the N,4-dimethyl derivative.

The rectification in NPBA-based molecules is attributed to the asymmetric electronic structure and how the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), shift in energy under an applied voltage. osti.gov The conductance and rectification ratio can be tuned by adding electron-donating or electron-withdrawing groups. nih.gov

In the case of This compound :

The 4-methyl group on the benzoyl ring is an electron-donating group. This would raise the energy of the HOMO.

The N-methyl group is also electron-donating and introduces steric effects, likely causing a twist in the molecule's dihedral angle between the two phenyl rings.

These modifications are expected to have a direct impact on the molecule's performance in a molecular junction, as detailed in the predictive data table below.

| Property | N-phenylbenzamide (Reference) | Predicted Effect for this compound | Rationale |

| HOMO Energy Level | Lower | Higher | The electron-donating nature of the two methyl groups increases electron density, raising the HOMO energy level. nih.gov |

| Conductance | Moderate | Potentially Higher | A HOMO level closer to the Fermi energy of the electrodes (typically gold) generally leads to higher conductance. rsc.orgosti.gov |

| Rectification Ratio | High | Potentially Enhanced | Enhanced rectification can be achieved with electron-donating groups that maintain an asymmetric charge distribution in the conducting orbital. nih.gov |

| Molecular Conformation | Relatively Planar | More Twisted | The steric bulk of the N-methyl group is expected to increase the dihedral angle between the phenyl rings, which can affect the electronic coupling and transport pathway. rsc.org |

These theoretical predictions, grounded in the extensive research on the N-phenylbenzamide scaffold, highlight this compound as a molecule of interest for further computational and experimental investigation in the field of molecular electronics.

Structure Property Relationships and Molecular Recognition of N,4 Dimethyl N Phenylbenzamide Derivatives

Correlative Studies of Structural Modifications and Chemical Properties

The chemical and physical properties of N,4-dimethyl-N-phenylbenzamide derivatives are intrinsically linked to their molecular structure. By systematically modifying substituents on the aromatic rings, researchers can tune these properties for specific applications. Quantitative structure-activity relationship (QSAR) studies, employing parameters like Hammett constants and hydrophobicity, are crucial tools in this endeavor.

The Hammett equation is a fundamental tool in physical organic chemistry that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca It provides a linear free-energy relationship that quantifies the electronic effects (electron-donating or electron-withdrawing) of a substituent through its Hammett substitution constant (σ). viu.ca A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The reaction constant (ρ) indicates the sensitivity of a reaction to these substituent effects. wikipedia.org

In the context of N-phenylbenzamide derivatives, these electronic effects, combined with the substituent's hydrophobicity (π), are critical determinants of their biological activity. A Craig plot, which graphs the Hammett constant (σ) against the hydrophobicity parameter (π), is a powerful tool for visualizing and predicting the correlation between physicochemical properties and the biological activity of molecules. nih.gov For instance, in a study on N-phenylbenzamide derivatives as potential antischistosomal agents, substituents were chosen from all four quadrants of a Craig plot to ensure a diverse range of electronic and hydrophobic characteristics. nih.gov This systematic approach revealed that electron-withdrawing groups on both phenyl rings generally resulted in more active compounds. nih.gov

The table below presents Hammett (σ) and hydrophobicity (π) constants for various substituents, which can be used to predict the properties of this compound derivatives. The methyl group, present in the parent compound, is an electron-donating group with a negative σ value and contributes to hydrophobicity with a positive π value. wiredchemist.com

| Group | σmeta | σpara | π |

|---|---|---|---|

| H | 0.00 | 0.00 | 0.00 |

| CH3 | -0.07 | -0.17 | 0.56 |

| F | 0.34 | 0.06 | 0.14 |

| Cl | 0.37 | 0.23 | 0.71 |

| Br | 0.39 | 0.23 | 0.86 |

| CF3 | 0.43 | 0.54 | 0.88 |

| CN | 0.56 | 0.66 | -0.57 |

| NO2 | 0.71 | 0.78 | -0.28 |

| OH | 0.12 | -0.37 | -0.67 |

| OCH3 | 0.12 | -0.27 | -0.02 |

| NH2 | -0.16 | -0.66 | -1.23 |

Data sourced from Hansch, C. and Leo, A., "Substituent Constants for Correlation Analysis in Chemistry and Biology". wiredchemist.com

Conformational isomerism in N-phenylbenzamide derivatives arises primarily from the restricted rotation around the C-N amide bond, leading to distinct cis and trans isomers. longdom.orgresearchgate.net In this context, cis and trans refer to the relative orientation of the phenyl rings with respect to the amide bond. Generally, the trans conformation, where the bulky phenyl groups are on opposite sides, is sterically favored. The energy barrier to rotation around the amide bond means that these conformers can be stable and isolable at room temperature. copbela.org

The stability and preference for a particular conformation have significant structural implications. The geometry of the molecule is defined by the dihedral angles between the two aromatic rings and the central amide plane. researchgate.net In the solid state, crystal packing forces can influence these angles, sometimes favoring a conformation that is slightly higher in energy than the most stable form in isolation. nih.govacs.org For example, DFT calculations on N-(4-trifluoromethyl)phenyl)benzamide and N-(4-methoxyphenyl)benzamide showed that the conformations found in the crystal structures were 2.5-3.2 kJ/mol higher in energy than their calculated gas-phase minimum energy conformations. nih.gov

Studies on related benzanilides have shown that the energy difference between the cis and trans forms can be small, on the order of 3 kcal/mol. ucl.ac.be This small energy gap suggests that it is conceivable for these molecules to bind to their biological targets in the less stable cis configuration, which could be a crucial factor in their mechanism of action. ucl.ac.be The conformation is also stabilized by the partial double-bond character of the C-N amide bond due to resonance. The anti-parallel alignment of the C=O and N–H groups is a common feature that minimizes dipole-dipole repulsion, further stabilizing the amide linkage.

Molecular Recognition and Non-Covalent Interactions

The ability of this compound derivatives to interact with biological targets is governed by the principles of molecular recognition. This process relies on a complex interplay of non-covalent interactions, where the three-dimensional shape and electronic properties of the ligand are precisely complementary to a binding site on a macromolecule.

The N-phenylbenzamide scaffold has proven to be a versatile template for developing ligands that target a wide array of biological macromolecules. The specific arrangement of functional groups on this core structure creates a "recognition architecture" that is crucial for potent and selective binding.

Antiviral Agents: Derivatives of N-phenylbenzamide have been identified as inhibitors of various viruses. In one study, a series of 2-amidinophenylbenzamides were developed as potent, low-nanomolar inhibitors of the Venezuelan Equine Encephalitis (VEEV) virus. acs.org The research demonstrated that converting a quinazolinone intermediate into an amidine scaffold resulted in a nearly seven-fold improvement in antiviral potency, highlighting a key structural modification for target recognition. acs.org Similarly, another series of N-phenylbenzamide derivatives showed activity against Enterovirus 71 (EV 71), with 3-amino-N-(4-bromophenyl)-4-methoxybenzamide emerging as a promising lead compound. mdpi.com

Antiprotozoal Agents: The N-phenylbenzamide core is also central to certain antiprotozoal drugs. Research on diimidazoline N-phenylbenzamides revealed that high activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense required a specific architecture: two 2-imidazoline heterocycles positioned in a para orientation on the core structure. acs.org The weak activity of the corresponding meta regioisomers demonstrated a strict requirement for the spatial arrangement of these recognition elements. acs.org

Kinase Inhibitors: The predictive power of modern assay platforms has identified derivatives like 4-methyl-N-phenylbenzamide as potential kinase inhibitors. nih.gov Kinases are a major class of drug targets, and the ability of the benzamide (B126) scaffold to fit into their ATP-binding sites underscores its utility in designing targeted therapies.

The specificity of ligand-target binding is dictated by the precise nature and geometry of non-covalent interactions. For N-phenylbenzamide derivatives, these interactions are manifold and are highly dependent on the molecule's structural features.

The N-phenylbenzamide group is capable of forming a strong intermolecular N–H···O hydrogen bond, which is a dominant interaction in the crystal packing of many derivatives. researchgate.net However, forming this bond can require a conformational change that is sometimes resisted by the molecule. researchgate.net Consequently, a network of weaker interactions often plays a significant role in stabilizing both the crystal lattice and the ligand-receptor complex. These include: nih.govresearchgate.net

Weak Hydrogen Bonds: C–H···O and C–H···N interactions are frequently observed. researchgate.net

π-Interactions: The aromatic rings are crucial for engaging in π-π stacking and C–H···π interactions. researchgate.net The geometry of π-π stacking can vary, including both parallel-displaced and T-shaped arrangements. nih.gov

The electrostatic potential across the face of the N-phenylbenzamide molecule is not uniform, with alternating regions of positive and negative potential. researchgate.net This electrostatic landscape influences the nature and directionality of the non-covalent interactions, contributing to the specificity of binding. The importance of specific structural features is underscored in studies where seemingly minor changes, such as altering the substitution pattern from para to meta, lead to a significant loss of biological activity, indicating that the precise positioning of interacting groups is paramount for effective molecular recognition. acs.org

Advanced Analytical and Spectroscopic Characterization Methods in N,4 Dimethyl N Phenylbenzamide Research

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are fundamental in determining the structural framework of N,4-dimethyl-N-phenylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY, HETCOR)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the spectrum shows distinct signals for the aromatic protons on the two phenyl rings and the methyl protons. The protons on the p-substituted benzoyl group typically appear as two doublets, while the protons on the N-phenyl group show more complex splitting patterns (multiplets). The two methyl groups, being in different chemical environments (one on the nitrogen and one on the benzoyl ring), appear as distinct singlets. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. rsc.org For this compound, distinct signals are observed for the carbonyl carbon of the amide, the quaternary carbons, the carbons of the two aromatic rings, and the two methyl carbons. The chemical shifts of these carbons provide valuable information about their electronic environment. rsc.org

2D COSY (Correlation Spectroscopy): COSY is a 2D NMR technique that shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netlibretexts.org In the case of this compound, COSY spectra would show cross-peaks between the coupled aromatic protons on each of the phenyl rings, helping to assign their specific positions. walisongo.ac.id

HETCOR (Heteronuclear Correlation): HETCOR is a 2D NMR experiment that correlates the signals of directly bonded carbon and hydrogen atoms. nanalysis.comslideshare.net This technique is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the ¹H and ¹³C NMR spectra, respectively. walisongo.ac.idnanalysis.com For this compound, HETCOR would show correlations between each aromatic proton and its directly attached carbon, as well as between the methyl protons and their respective methyl carbons.

Table 1: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.70 | d | Aromatic protons (benzoyl) |

| ~7.57 | d | Aromatic protons (benzoyl) | |

| ~7.30 | t | Aromatic protons (N-phenyl) | |

| ~7.22 | d | Aromatic protons (N-phenyl) | |

| ~7.08 | t | Aromatic protons (N-phenyl) | |

| ~2.36 | s | 4-Methyl protons | |

| (Varies) | s | N-Methyl protons | |

| ¹³C | ~165.6 | - | C=O (Amide carbonyl) |

| ~142.4 | - | Quaternary aromatic C | |

| ~138.0 | - | Quaternary aromatic C | |

| ~132.1 | - | Quaternary aromatic C | |

| ~129.4 | CH | Aromatic CH | |

| ~129.1 | CH | Aromatic CH | |

| ~127.0 | CH | Aromatic CH | |

| ~124.4 | CH | Aromatic CH | |

| ~120.1 | CH | Aromatic CH | |

| ~21.5 | CH₃ | 4-Methyl carbon | |

| (Varies) | CH₃ | N-Methyl carbon |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented is a representative example based on published literature. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mvpsvktcollege.ac.in In this compound, the most characteristic absorption band is the strong C=O stretching vibration of the tertiary amide group, which typically appears in the range of 1630-1680 cm⁻¹. uc.edu Other significant peaks include the C-N stretching vibration of the amide, C-H stretching vibrations of the aromatic rings and methyl groups, and C=C stretching vibrations within the aromatic rings. wpmucdn.comresearchgate.net

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | C=O Stretch | 1630 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1475 - 1600 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Methyl C-H | C-H Stretch | 2850 - 3000 | Medium |

| Amide | C-N Stretch | 1250 - 1350 | Medium |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry Techniques for Structural Elucidation and Mechanism Studies

Mass spectrometry techniques are essential for determining the molecular weight and for studying the fragmentation patterns of this compound, which aids in its structural confirmation and in understanding reaction mechanisms.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS is a soft ionization technique that allows for the accurate determination of the molecular mass of a compound with high precision. ekb.eg For this compound, ESI-HRMS would typically show the protonated molecule [M+H]⁺, allowing for the confirmation of its elemental composition. rsc.org The high resolution of this technique enables the differentiation between compounds with the same nominal mass but different elemental formulas.

Multistage Mass Spectrometry (MSⁿ) for Fragmentation Pathway Analysis

MSⁿ is a powerful technique for elucidating the fragmentation pathways of ions. premierbiosoft.comlifesciencesite.com By isolating a specific ion and subjecting it to further fragmentation, a detailed picture of the molecule's structure can be built. mdpi.comresearchgate.net For this compound, MSⁿ studies would reveal characteristic fragmentation patterns, such as the cleavage of the amide bond, loss of methyl groups, and fragmentation of the aromatic rings. This information is crucial for the structural identification of unknown compounds and for studying the mechanisms of chemical reactions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov This technique is particularly useful for the detection and quantification of trace amounts of this compound in complex mixtures. researchgate.net By selecting specific precursor and product ions (a technique known as multiple reaction monitoring or MRM), a highly selective and sensitive method for analysis can be developed. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its analogs, this method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical behavior and physical properties.

Single crystal X-ray diffraction (XRD) offers an unparalleled view of the molecular conformation and the arrangement of molecules within the crystal lattice. In the study of N-arylbenzamides, XRD analysis reveals the critical role of substituents on the molecular geometry. For instance, the substitution of a hydrogen atom with a methyl group on the nitrogen atom, as in this compound, can significantly alter the molecular conformation from a trans to a cis geometry relative to the parent benzanilide (B160483) structure. rsc.org This change is driven by the steric demands of the methyl group.

The crystal structure of related benzanilides, such as N-(3,4-dimethylphenyl)benzamide, shows that the conformation of the N-H bond is anti to the meta-methyl substituent in the aniline (B41778) ring. researchgate.net In contrast, studies on trifluoromethyl-substituted N-methyl-N-phenylbenzamides indicate a preference for the cis-conformation. rsc.org The collection of diffraction data for these types of compounds is often performed at low temperatures, such as 120 K, to minimize thermal vibrations and obtain higher quality data. rsc.org The structures are typically solved using direct methods. rsc.org

Intermolecular interactions, particularly hydrogen bonds, play a vital role in the crystal packing. In many N-phenylbenzamide derivatives, intermolecular N—H···O hydrogen bonds link molecules into infinite chains. researchgate.netiucr.org

A summary of crystallographic data for a related compound, N-(4-Methylphenyl)benzamide, is provided in the table below.

| Parameter | Value |

| Formula | C14H13NO |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 12.0933 (3) |

| b (Å) | 7.3787 (2) |

| c (Å) | 26.0616 (10) |

| V (ų) | 2335.14 (13) |

| Z | 8 |

| T (K) | 295 |

| µ (mm⁻¹) | 0.08 |

| R-factor | 0.035 |

| Data for N-(4-Methylphenyl)benzamide. researchgate.net |

Surface Science Characterization in Interface Studies

The study of surfaces and interfaces is critical for applications where this compound may be used in thin films, coatings, or as part of a composite material. Techniques like Atomic Force Microscopy and Scanning Electron Microscopy provide high-resolution imaging of surface features.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale. nist.govmeasurlabs.com It can generate high-resolution, three-dimensional images of a surface, providing quantitative data on features like roughness. measurlabs.compressbooks.pub AFM operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. pressbooks.pub The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create the topographic map. pressbooks.pub

A key advantage of AFM is its ability to image both conducting and non-conducting surfaces in various environments, including air and liquid. nist.govmeasurlabs.com This makes it suitable for a wide range of materials, including polymers and organic molecules. measurlabs.com In the context of this compound research, AFM could be employed to study the morphology of thin films or coatings, assessing their uniformity and surface roughness, which can influence properties like wettability and adhesion. For example, AFM has been used to study the surface of PEEK polymers to reduce surface roughness by optimizing printing parameters. pressbooks.pub

Scanning Electron Microscopy (SEM) is another vital technique for morphological analysis, providing images of a sample's surface with high magnification and good depth of field. kpi.ua SEM works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. kpi.ua

SEM is widely used to observe the phase morphology of polymer blends and the structure of thin films. kpi.uaresearchgate.net For instance, in the analysis of nanofibrous structured polyaniline, SEM revealed the growth morphology of the polymer. researchgate.net In studies involving this compound, SEM could be used to examine the macroscopic and microscopic morphology of the compound as a bulk powder or as part of a composite material, revealing details about particle size, shape, and distribution. rsc.org The technique can also be used to assess the surface of films and coatings for defects such as cracks and pores. researchgate.net

Electrochemical Studies of Interfacial Behavior

Electrochemical methods are employed to probe the behavior of this compound at electrode-electrolyte interfaces, which is particularly relevant for its potential use in electronic devices or sensors.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of electrochemical systems. nih.gov It involves applying a small amplitude AC potential to the system over a range of frequencies and measuring the resulting current. scispace.com The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. researchgate.net

EIS is highly sensitive to interfacial phenomena, making it an excellent tool for studying thin films, coatings, and modified electrodes. nih.govicp.ac.ru The impedance spectrum can be modeled using an equivalent electrical circuit, where elements like resistors and capacitors represent different physical and chemical processes occurring at the interface. scispace.com For example, the charge transfer resistance (Rct) provides information about the kinetics of electron transfer at the electrode surface, while the double-layer capacitance (Cdl) relates to the structure of the interface. scispace.comicp.ac.ru

In research involving this compound, EIS could be used to characterize the properties of a film of the compound on an electrode surface. By analyzing the changes in the impedance spectrum under different conditions, one could gain insights into the film's stability, permeability to ions, and its interaction with the underlying electrode and the surrounding electrolyte. icp.ac.ru For instance, studies on polyelectrolyte brushes have shown that EIS can effectively probe their swelling and collapsing behavior in response to different electrolytes. icp.ac.ru

Derivatization Strategies and Specialized Analytical Applications for N,4 Dimethyl N Phenylbenzamide Chemistry

Development of Derivatization Reagents

There is no scientific literature to support the development or use of N,4-dimethyl-N-phenylbenzamide as a basis for the following:

Applications in Advanced Analytical Chemistry

No specific applications of this compound in the following advanced analytical chemistry techniques have been documented.

Emerging Research Directions and Future Perspectives in N,4 Dimethyl N Phenylbenzamide Science

Computational Design of Novel Derivatives with Tailored Properties

The computational design of novel derivatives of N,4-dimethyl-N-phenylbenzamide and related N-phenylbenzamide structures is a burgeoning field of research, leveraging in silico methods to predict and tailor their chemical and biological properties. dntb.gov.uarsc.org These computational approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) calculations, are instrumental in guiding the synthesis of new compounds with enhanced efficacy and desired characteristics. dntb.gov.uarsc.orgnih.gov

A significant area of focus is the development of derivatives with potential therapeutic applications. For instance, computational studies have been employed to design N-phenylbenzamide derivatives as potential anticancer agents. nih.govrsc.org By performing molecular docking simulations, researchers can predict the binding affinity of designed molecules to specific protein targets, such as ABL1 kinase. nih.gov These studies help in understanding the molecular interactions that are crucial for biological activity and in identifying derivatives with higher affinity and potential efficacy. nih.gov For example, research on imidazole-based N-phenylbenzamide derivatives revealed that compounds with specific substitutions, guided by computational insights, exhibited significant cytotoxic activity against various cancer cell lines. nih.gov

Similarly, computer-aided molecular modeling has been utilized to design N-(4-(dimethylamino)phenyl)-4-methoxy-3-propionamidobenzamide derivatives as potential inhibitors of the NS5B polymerase, a key enzyme in the hepatitis C virus life cycle. dntb.gov.uaresearchgate.net These computational efforts are often complemented by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate the drug-likeness and pharmacokinetic profiles of the designed molecules, ensuring that the synthesized compounds have favorable properties for further development. nih.govresearchgate.net

The use of predictive models, such as the Craig plot, which correlates the hydrophobic character and electronic effect of substituents with biological activity, further aids in the rational design of new derivatives. nih.gov This approach allows for a systematic exploration of the chemical space to identify substituents that are likely to enhance the desired biological activity, as demonstrated in the development of N-phenylbenzamide analogs with antischistosomal properties. nih.gov

Table 1: Computationally Designed N-phenylbenzamide Derivatives and Their Potential Applications

| Derivative Class | Computational Method(s) | Tailored Property/Target | Potential Application | Reference |

|---|---|---|---|---|

| Imidazole-based N-phenylbenzamides | Molecular Docking, Molecular Dynamics | ABL1 Kinase Inhibition | Anticancer | nih.gov |

| N-(4-(dimethylamino)phenyl)-4-methoxy-3-propionamidobenzamide derivatives | Molecular Docking, QSAR | NS5B Polymerase Inhibition | Anti-Hepatitis C | dntb.gov.uaresearchgate.net |

| Trifluoromethyl-substituted N-methyl-N-phenylbenzamides | DFT, PIXEL calculations | Crystal Packing and Stability | Materials Science | rsc.org |

| N-phenylbenzamide analogs | Craig Plot Analysis | Antischistosomal Activity | Antiparasitic | nih.gov |

Innovations in Sustainable and Efficient Synthetic Methodologies

Recent research has emphasized the development of sustainable and efficient synthetic methodologies for this compound and its analogs, moving away from conventional methods that often lack economic and environmental sustainability. mdpi.com Innovations focus on atom economy, the use of greener solvents, catalyst-free reactions, and one-pot procedures to streamline the synthesis process. nih.govwhiterose.ac.ukresearchgate.net

One notable advancement is the use of one-pot multicomponent reactions. For example, a series of new imidazole-based N-phenylbenzamide derivatives were synthesized in an efficient one-pot, three-component reaction. nih.gov This atom-economical protocol provides the desired products in short reaction times (2–4 hours) with high yields (80–85%). nih.gov The use of microwave irradiation, often in solvent-free conditions, has also been explored to accelerate reactions and reduce energy consumption. researchgate.net

The choice of solvent is another critical aspect of sustainable synthesis. Researchers are actively seeking replacements for hazardous dipolar aprotic solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF). researchgate.net Studies have evaluated a range of alternative, safer mixed solvents for amidation reactions, with promising results for non-aqueous mixtures like ethanol-isopropyl acetate (B1210297) and aqueous mixtures such as water-gamma-valerolactone. researchgate.net

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems for amide bond formation is an active area of research. Silica-catalyzed direct amide bond formation has been investigated as a sustainable alternative. whiterose.ac.uk Efforts have been made to expand the substrate scope of these reactions, although limitations with bulky and polar substrates have been noted. whiterose.ac.uk Palladium catalysis is another significant area, with research focusing on C–H functionalization reactions of N-phenylbenzamide to form more complex structures. whiterose.ac.uk

Furthermore, catalyst-free methods are being developed. For instance, an I2-catalyzed oxidative acylation of tertiary amines via C–N bond cleavage has been reported for the synthesis of N-methyl-N-phenylbenzamides, including this compound. thieme-connect.com This method avoids the use of transition metals and utilizes inexpensive starting materials. thieme-connect.com Another approach involves the use of triazine-based dehydro-condensation agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in combination with a tertiary amine, which has proven to be an efficient and more economical alternative to other condensation agents. mdpi.com

Table 2: Comparison of Synthetic Methodologies for N-Phenylbenzamide Derivatives

| Methodology | Key Features | Advantages | Example Application | Reference |

|---|---|---|---|---|

| One-pot Multicomponent Reaction | Atom-economical, three-component synthesis | High yield, short reaction time | Synthesis of imidazole-based N-phenylbenzamides | nih.gov |

| Microwave-assisted Synthesis | Solvent-free, uses Keggin-type heteropolyacids as catalysts | Environmentally friendly, time-saving | Preparation of 2-benzoylamino-N-phenyl-benzamide derivatives | researchgate.net |

| Silica (B1680970) Catalysis | Direct amide bond formation using activated K60 silica | Sustainable, heterogeneous catalyst | Synthesis of N-phenylbenzamides | whiterose.ac.uk |

| Iodine-catalyzed C-N Bond Cleavage | Oxidative acylation of tertiary amines | Transition-metal-free, uses inexpensive materials | Synthesis of N-methyl-N-phenylbenzamides | thieme-connect.com |

| Triazine-based Dehydro-condensation | Mediated by CDMT and a tertiary amine | Economical, efficient | General amide synthesis | mdpi.com |

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound and its analogs is crucial for optimizing reaction conditions and developing new synthetic strategies. publish.csiro.aupublish.csiro.auwiley.com Advanced mechanistic investigations often combine experimental techniques, such as mass spectrometry and NMR, with computational methods like Density Functional Theory (DFT) calculations. publish.csiro.aupublish.csiro.au

One area of intense study is the palladium-mediated synthesis of N-phenylbenzamides. Researchers have investigated the gas-phase extrusion–insertion (ExIn) reactions of palladium complexes using multistage mass spectrometry. publish.csiro.aupublish.csiro.au These studies have shown that desulfination of palladium sulfinate cations can generate organopalladium intermediates that react with phenyl isocyanate to form a coordinated amidate anion. publish.csiro.aupublish.csiro.au However, solution-phase experiments attempting this transformation failed to produce N-phenylbenzamide, instead yielding biphenyl (B1667301) as the major product. publish.csiro.aupublish.csiro.au DFT calculations revealed that the energy barrier for the desired insertion reaction is higher than that of competing side reactions, explaining the observed outcome. publish.csiro.aupublish.csiro.au

Mechanistic studies have also shed light on the formation of unexpected products. For example, the palladium-catalyzed C–H functionalization of 2-bromo-N-phenylbenzamide unexpectedly yielded 5-phenylphenanthridin-6(5H)-one, which is formed from two molecules of the starting amide. whiterose.ac.uk Investigations into this transformation have helped to deduce a broad reaction pathway and identify several palladium species involved in the catalytic cycle. whiterose.ac.uk

The mechanism of amination of aldehydes with hydroxylamines to form amides has also been elucidated. acs.org Experimental evidence, including the isolation and characterization of a nitrone intermediate, supports a proposed mechanism involving the nucleophilic attack of a fluoride (B91410) ion on the nitrone. acs.org

Furthermore, mechanistic insights are being applied to develop new types of reactions. A "physical organic chemistry lens" is being used to guide the development of new extrusion-insertion reactions for the synthesis of amides and other compounds from arylcarboxylic acids. wiley.com These mechanism-based approaches allow for a more rational design of catalytic systems and reaction conditions. wiley.com

Table 3: Mechanistic Insights into N-Phenylbenzamide Transformations

| Transformation | Investigative Technique(s) | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Palladium-mediated synthesis from benzenesulfinate (B1229208) and phenylisocyanate | Mass Spectrometry, DFT Calculations | The energy barrier for the desired insertion reaction is higher than competing side reactions, preventing amide formation. | publish.csiro.aupublish.csiro.au |

| Palladium-catalyzed C–H functionalization of 2-bromo-N-phenylbenzamide | Mass Spectrometry, NMR | Formation of an unexpected phenanthridinone product through a complex catalytic cycle involving multiple palladium species. | whiterose.ac.uk |

| Amination of aldehydes with hydroxylamines | NMR, HRMS | The reaction proceeds through a nitrone intermediate, which undergoes nucleophilic attack. | acs.org |

| Palladium-catalyzed decarboxylative Heck reaction | X-ray analysis, NMR | Identification of an arylpalladium(II) trifluoroacetate (B77799) intermediate. | wiley.com |

Development of this compound as a Versatile Chemical Building Block

This compound and the broader class of N-phenylbenzamides serve as versatile chemical building blocks in organic synthesis. Their structure allows for a variety of chemical transformations, enabling the synthesis of more complex molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science.

The N-phenylbenzamide scaffold is a key structural feature in a number of biologically active compounds. For instance, it forms the core of certain tyrosine kinase inhibitors used in cancer therapy. rsc.org The ability to modify the phenyl rings and the amide linkage through various chemical reactions makes it a valuable platform for developing new therapeutic agents. nih.govmdpi.com

In medicinal chemistry, N-phenylbenzamide derivatives are being explored for a wide range of activities. Novel derivatives have been synthesized and tested as inhibitors of enterovirus 71, with some compounds showing promising activity at low micromolar concentrations. mdpi.com Others have been investigated as potential inhibitors of the Venezuelan equine encephalitis virus. acs.org The synthesis of N-phenylbenzamide derivatives with trifluoromethyl groups has been pursued to create compounds with potential anticancer and agrochemical applications. acs.orgwiley.com

The reactivity of the N-phenylbenzamide structure allows for its use in constructing more complex heterocyclic systems. For example, N-phenylbenzamides can be used as substrates in C–H functionalization reactions to synthesize phenanthridin-6(5H)-ones, a class of compounds with interesting biological properties. whiterose.ac.uk

Furthermore, the N-phenylbenzamide core can be incorporated into larger molecular architectures. For example, it has been used as a component in the synthesis of imidazopyridazine-based derivatives with potential anticancer activity. rsc.org The versatility of N-phenylbenzamide as a building block is also demonstrated by its use in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.